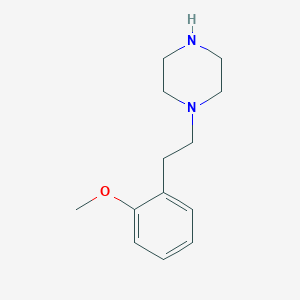

1-(2-Methoxyphenethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-Methoxyphenethyl)piperazine, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

1-(2-Methoxyphenethyl)piperazine has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives .Applications De Recherche Scientifique

Piperazine in Drug Design and Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is present in numerous drugs with various therapeutic uses such as antipsychotics, antihistamines, antidepressants, anticancer, antivirals, and more. Modifications to the piperazine nucleus yield significant differences in the medicinal potential of the resultant molecules. The versatility of piperazine derivatives, including 1-(2-Methoxyphenethyl)piperazine, lies in their ability to serve as CNS agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatories, antidiabetics, antihistamines, and agents for pain relief and imaging applications. The structural adaptability of piperazines makes them a promising scaffold for discovering drug-like elements, suggesting a need for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues, including 1-(2-Methoxyphenethyl)piperazine, have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings are critical for developing safer, selective, and cost-effective anti-mycobacterial agents. The review emphasizes the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Renoprotective Effects in Diabetic Nephropathy

Piperazine derivatives, such as piperazine ferulate, have been widely used in clinical practice for cardiovascular and kidney diseases in China. A meta-analysis of randomized controlled trials revealed that adding piperazine ferulate to angiotensin receptor blockers (ARBs) in diabetic nephropathy patients significantly improved renal protective benefits, especially in early diabetic nephropathy (Yang, Yang, Chen, Cheng, & Chen, 2021).

Antidepressant Properties

Piperazine is a common feature in many antidepressants due to its favorable CNS pharmacokinetic profile and specific binding conformations. The presence of a piperazine substructure in antidepressants has been widely noted, and its influence on the design and development of these drugs is significant. The review provides an overview of current developments in piperazine-based antidepressants and discusses the structural features and optimizations required to enhance their efficacy and potency (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(2-methoxyphenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYVCLYJLPIIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610879 |

Source

|

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenethyl)piperazine | |

CAS RN |

147149-54-0 |

Source

|

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)